2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole core, and a nitrobenzyl group
Preparation Methods
The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the pyridine ring: This step involves the chlorination of the pyridine ring, followed by its attachment to the benzimidazole core through a nucleophilic substitution reaction.
Addition of the nitrobenzyl group: The final step involves the alkylation of the benzimidazole nitrogen with 4-nitrobenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the dimethyl and nitrobenzyl groups, which may affect its biological activity and chemical properties.
5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole: Lacks the pyridine ring, which may influence its reactivity and applications.
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(8-6-15)26(27)28)21(24-18)17-4-3-9-23-20(17)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQMSKQHTTXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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